molecular formula C14H18BNO2S B12977079 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Cat. No.: B12977079
M. Wt: 275.2 g/mol
InChI Key: JXIJGHPVSFTLSW-UHFFFAOYSA-N
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Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole is an organic compound that features a benzo[D]thiazole core substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole typically involves the borylation of a benzo[D]thiazole derivative. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated benzo[D]thiazole reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives.

    Substitution: Coupled products with different aryl or alkyl groups.

Scientific Research Applications

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The benzo[D]thiazole core also contributes to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole is unique due to its combination of a benzo[D]thiazole core and a boronic ester group. This structure imparts distinct reactivity and stability, making it valuable in various applications, from organic synthesis to materials science.

Properties

Molecular Formula

C14H18BNO2S

Molecular Weight

275.2 g/mol

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H18BNO2S/c1-9-16-12-10(7-6-8-11(12)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3

InChI Key

JXIJGHPVSFTLSW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)C

Origin of Product

United States

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